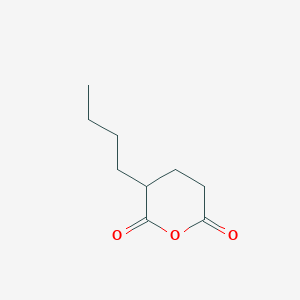

3-Butyloxane-2,6-dione

Description

3-Butyloxane-2,6-dione is a bicyclic lactone derivative characterized by a six-membered oxane ring substituted with a butyl group at the 3-position and ketone groups at the 2- and 6-positions. While direct literature on this specific compound is sparse, its structural analogs—particularly other dione-containing molecules—have been studied extensively for their biological and pharmacological properties.

Properties

CAS No. |

93273-34-8 |

|---|---|

Molecular Formula |

C9H14O3 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

3-butyloxane-2,6-dione |

InChI |

InChI=1S/C9H14O3/c1-2-3-4-7-5-6-8(10)12-9(7)11/h7H,2-6H2,1H3 |

InChI Key |

KDCXOEFSUDELNV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CCC(=O)OC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyloxane-2,6-dione can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a butyl-substituted malonic acid derivative, under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the cyclization process.

Another method involves the use of a biocatalyst to convert L-glutamine to the desired compound. This enzymatic approach provides a more environmentally friendly and efficient route to produce this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The biocatalytic approach is gaining popularity due to its sustainability and lower environmental footprint.

Chemical Reactions Analysis

Types of Reactions

3-Butyloxane-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.

Substitution: The butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Diols.

Substitution: Various substituted oxane derivatives.

Scientific Research Applications

3-Butyloxane-2,6-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Butyloxane-2,6-dione involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its carbonyl groups are reactive sites that can participate in various chemical reactions, leading to the formation of new bonds and functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Dihydroxypyrido-pyrazine-1,6-dione Derivatives

- Key Features : These derivatives feature a pyrido-pyrazine backbone with dual ketone groups. Modifications, such as replacing amide groups with azoles, enhance metal-binding capabilities.

- Potency : Compound 46 (a derivative in this class) exhibits an EC50 of 6 nM , indicating high potency in target interactions .

- Pharmacokinetics (PK) : Representative compounds in this series demonstrate favorable PK profiles, including bioavailability and metabolic stability .

Ergost-25-ene-3,6-dione

- Source : Isolated from Solanum torvum unripe fruits.

- Activity: Shows higher binding affinity to BRCA1 (breast cancer susceptibility protein) than doxorubicin, a synthetic chemotherapeutic agent.

- ADMET Properties : Similar to doxorubicin in absorption, distribution, metabolism, excretion, and toxicity profiles, indicating clinical relevance .

Polyphenol-Substituted Chromene-diones

- Examples: 4,8,10-tris(dihydroxyphenyl)-11-hydroxy-3,4,7,8,11,12-hexahydro-2H,6H,10H-dipyrano[2,3-f:2',3'-h]chromene-2,6-dione and isomers.

- Their structural complexity may limit synthetic accessibility compared to simpler diones like 3-Butyloxane-2,6-dione .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.